Molecular Weight-Driven Physicochemical Differentiation from Larger or Lipophilic Analogs
5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has a molecular weight of 285.33 g/mol, which is 14–30 Da lower than its C4-substituted and N1-substituted analogs (e.g., 1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide: 313.37 g/mol; 5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide: 299.35 g/mol) [1]. This lower MW places it closer to the preferred range (MW < 300) for fragment screening and oral bioavailability [2].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 285.33 g/mol |
| Comparator Or Baseline | Comparative compounds range from 299.35 to 313.37 g/mol (difference of 14–30 g/mol) |
| Quantified Difference | 14–30 g/mol lower MW |
| Conditions | Predicted from molecular formula; no experimental MW determination reported |
Why This Matters
In fragment-based drug discovery (FBDD) and early lead generation, lower MW correlates with better ligand efficiency and permeability; researchers screening fragment libraries often filter out compounds >300 Da, making this compound eligible for fragment screening while its ethylphenyl counterparts are not.
- [1] PubChem Compound Database. Molecular weight data for 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide and its analogs. (2024). View Source
- [2] Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
